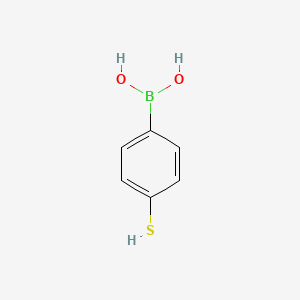

4-Mercaptophenylboronic acid

Overview

Description

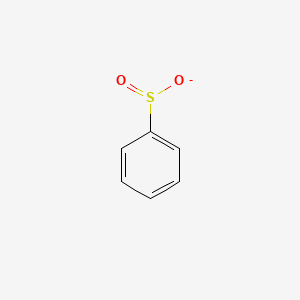

4-Mercaptophenylboronic acid is a stable boronic acid that can be used as a reagent in the Pd-catalyzed Suzuki-Miyaura cross-coupling reactions to prepare useful building blocks via C-C bond formation .

Synthesis Analysis

A simple approach was proposed to synthesize 4-Mercaptophenylboronic acid functionalized magnetic nanoparticles via the interaction between Fe and SH . The as-prepared nanoparticles were successfully applied for the efficient analysis of glycopeptides in complex bio-samples with sensitivity and selectivity .Molecular Structure Analysis

4-Mercaptophenylboronic acid was investigated experimentally by vibrational spectroscopy. The molecular structure and spectroscopic parameters were studied by computational methods . The molecular dimer was investigated for intermolecular hydrogen bonding .Chemical Reactions Analysis

Boronic acids, including 4-Mercaptophenylboronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . A fluorescence sensor prepared by the immobilization of 4-Mercaptophenylboronic acid on a gold CD-trode was used to determine the concentration of monosaccharides down to picomolar levels .Physical And Chemical Properties Analysis

4-Mercaptophenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 329.4±44.0 °C at 760 mmHg, and a flash point of 153.0±28.4 °C . It has 2 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Scientific Research Applications

Glucose Detection

4-Mercaptophenylboronic Acid has been used in the design and development of efficient biotechnology for the sensitive and selective monitoring of glucose . A surface-enhanced Raman scattering (SERS) detection of 4-mercaptophenyl boronic acid (4-MPBA)-immobilized gold-silver core-shell assembled silica nanostructure (SiO2@Au@Ag@4-MPBA) was reported for quantitative, selective detection of glucose in physiologically relevant concentration .

Synthesis of Functionalized Nanoparticles

4-Mercaptophenylboronic Acid has been used to synthesize functionalized nanoparticles . These nanoparticles can be used for glucose detection and glyciopeptide enrichment .

Enrichment of Glycoproteins and Glycopeptides

4-Mercaptophenylboronic Acid can be used to functionalize Fe3O4-C-Au magnetic microspheres to synthesize core−shell structure Fe3O4-C-Au magnetic microspheres for the selective enrichment of glycoproteins and glycopeptides .

Plasmon-Driven Reactions

4-Mercaptophenylboronic Acid has been studied in plasmon-driven reactions on plasmonic nanoparticles . These reactions occur under significantly different conditions from those of classical organic synthesis and provide a promising pathway for enhancing the efficiency of various chemical processes .

Surface-Enhanced Raman Scattering (SERS)

4-Mercaptophenylboronic Acid has been used in Surface-Enhanced Raman Scattering (SERS) studies . SERS is a spectroscopic technique involving localized surface plasmon resonance (LSPR) excitation, which markedly enhances the electromagnetic field near plasmonic metal nanostructures .

Study of Deboronation Reactions

The experimental conditions of 4-Mercaptophenylboronic Acid deboronation on Ag nanoparticles have been investigated using SERS . The level of deboronation strongly depends on both the morphology of the system and the excitation laser wavelength and power .

Mechanism of Action

- Role : The interaction with diols allows MPBA to form reversible complexes, which can be exploited for various applications, including sensing and chemical synthesis .

- Interaction with Targets : MPBA chemisorbs well to surfaces (e.g., silver nanoparticles) through its thiol group. It can subsequently bind to diols, enabling the detection of various biological structures via surface-enhanced Raman scattering (SERS) .

- Resulting Changes : Upon binding to diols, MPBA forms stable complexes. However, deboronation does not occur under typical conditions .

Target of Action

Mode of Action

Result of Action

Safety and Hazards

Future Directions

4-Mercaptophenylboronic acid has been used in the development of a SERS-based biosensor for a variety of biomedicine applications . It has also been used in the development of a rapid, ultrasensitive, and quantitative lateral flow immunoassay (LFA) strip for simultaneous detection of respiratory bacteria .

properties

IUPAC Name |

(4-sulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVSUPMVIZXUOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403236 | |

| Record name | 4-Mercaptophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Mercaptophenylboronic acid | |

CAS RN |

237429-33-3 | |

| Record name | 4-Mercaptophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-MERCAPTOPHENYLBORONIC AICD | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[4-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1229199.png)

![2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methyl-4-piperidinylidene)amino]acetamide](/img/structure/B1229200.png)

![4-[2-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-[1,3]dioxolan-2-YL]-benzoic acid](/img/structure/B1229201.png)

![1-(3-Chloro-4-fluorophenyl)-4-[(4-methyl-1-piperazinyl)-oxomethyl]-2-pyrrolidinone](/img/structure/B1229203.png)

![5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)thiophene-2-carboxamide](/img/structure/B1229206.png)

![4-[(2-chloro-6-fluorophenyl)-oxomethyl]-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B1229210.png)

![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]acetamide](/img/structure/B1229220.png)